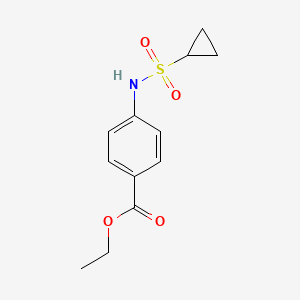

Ethyl 4-(cyclopropanesulfonamido)benzoate

Description

Ethyl 4-(cyclopropanesulfonamido)benzoate is a sulfonamide-substituted benzoate ester characterized by a cyclopropane ring attached to the sulfonamide group. Its synthesis involves reacting ethyl 4-amino-2-ethylcyclopentanecarboxylate with cyclopropanesulfonyl chloride, followed by stereoisomer separation to yield enantiopure forms (e.g., (1S,2R,4S)-isomer with retention time 9.5 min) . The cyclopropane moiety introduces steric strain and unique electronic properties, making it valuable in stereoselective synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

ethyl 4-(cyclopropylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-17-12(14)9-3-5-10(6-4-9)13-18(15,16)11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRYGJOYEYOFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropanesulfonamido)benzoate typically involves the following steps:

Formation of the Benzoate Core: The starting material, 4-aminobenzoic acid, undergoes esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-aminobenzoate.

Introduction of the Cyclopropanesulfonamido Group: The ethyl 4-aminobenzoate is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropanesulfonamido group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropanesulfonamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, where nucleophiles such as amines or thiols replace the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonamido derivatives.

Scientific Research Applications

Ethyl 4-(cyclopropanesulfonamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropanesulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonamido group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among sulfonamido benzoate derivatives:

Reactivity and Functional Performance

- Cyclopropane Derivative: The cyclopropane group’s strain increases reactivity in ring-opening reactions, while its non-polar nature reduces solubility in polar solvents. This contrasts with fluorophenyl analogs, where fluorine’s electronegativity enhances sulfonamide acidity and stability .

- Dimethylamino Derivative: The electron-donating dimethylamino group accelerates polymerization reactions in resin cements, unlike sulfonamido derivatives, which show lower reactivity but greater chemical stability .

Biological Activity

Ethyl 4-(cyclopropanesulfonamido)benzoate is an organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with an ethyl ester group and a cyclopropanesulfonamido substituent. This unique structure contributes to its distinct biochemical properties and potential therapeutic applications.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Local Anesthetic Effects : The compound acts as a local anesthetic by reversibly blocking nerve conduction, primarily through the inhibition of sodium ion channels. This mechanism is similar to other known local anesthetics, such as lidocaine and procaine .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens, although specific data on its efficacy against various bacteria and fungi remain limited .

- Anti-inflammatory Potential : There is ongoing research into its anti-inflammatory properties, which could have implications for treating conditions characterized by inflammation.

The primary mechanism of action for this compound involves:

- Sodium Channel Blockade : By binding to sodium channels, it prevents the influx of sodium ions necessary for the propagation of action potentials in neurons, leading to a loss of sensation in the targeted area.

Biochemical Pathways Affected

- Nerve Impulse Conduction : The compound's impact on sodium channels directly affects nerve impulse conduction, resulting in localized anesthesia.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Benzoate Core : Starting from 4-aminobenzoic acid, esterification with ethanol in the presence of a strong acid catalyst yields ethyl 4-aminobenzoate.

- Introduction of the Cyclopropanesulfonamido Group : The ethyl 4-aminobenzoate is then reacted with cyclopropanesulfonyl chloride using a base like triethylamine to introduce the sulfonamido group.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-aminobenzoate | Lacks cyclopropanesulfonamido group | Less effective as a local anesthetic |

| Ethyl 4-(methylsulfonamido)benzoate | Contains methylsulfonamido group | Different steric properties may influence activity |

| Ethyl 4-(phenylsulfonamido)benzoate | Features phenylsulfonamido group | Potentially different biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.